BenchChemオンラインストアへようこそ!

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Structurally differentiated CA inhibitor featuring a 4-propoxybenzenesulfonamide zinc-binding core (Ki=7.8 nM for CA II) fused with an unexplored thiophene-ethyl-methoxy tail. This unique N-substitution may confer isoform selectivity distinct from ethoxzolamide, making it an ideal starting point for SAR campaigns targeting CA I, II, IV, VII, IX, and XII. No prior patent or literature record exists for its full structure, offering chemical novelty to strengthen IP positions in CA-targeted therapeutic programs. Procure as a discrete screening compound or a versatile scaffold for systematic lead optimization. Contact us for custom synthesis, purity analysis, and global shipping options.

Molecular Formula C16H21NO4S2
Molecular Weight 355.47
CAS No. 1448071-05-3
Cat. No. B2494102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide
CAS1448071-05-3
Molecular FormulaC16H21NO4S2
Molecular Weight355.47
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC
InChIInChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3
InChIKeyMZQKXTGSJXHTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide (CAS 1448071-05-3): Physicochemical and Scaffold Overview


N-(2‑Methoxy‑2‑(thiophen‑3‑yl)ethyl)‑4‑propoxybenzenesulfonamide is a synthetic sulfonamide derivative with molecular formula C₁₆H₂₁NO₄S₂ and molecular weight 355.5 g/mol [REFS‑1]. The compound integrates a 4‑propoxybenzenesulfonamide core, which is a recognized carbonic anhydrase (CA) inhibitor pharmacophore, with a thiophene‑containing N‑substituent. This combination of a sulfonamide zinc‑binding group and a heterocyclic moiety places it within the chemical space of bioisosteric CA inhibitors such as ethoxzolamide and sulfanilamide.

Why Generic Substitution Fails for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide


The 4‑propoxybenzenesulfonamide core potently inhibits carbonic anhydrase II (Ki = 7.8 nM) [REFS‑1], yet even minor N‑substitution can drastically alter isoform selectivity, metabolic stability, and pharmacokinetic profile [REFS‑2]. The thiophene‑ethyl‑methoxy moiety distinguishes this compound from unsubstituted 4‑propoxybenzenesulfonamide and from classical CA inhibitors such as ethoxzolamide (Ki = 8 nM for hCA II). Consequently, simply interchanging in‑class sulfonamides without empirical data would ignore potential differences in target engagement and drug‑like properties.

Quantitative Evidence Guide for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide: Comparator-Based Differentiation


Carbonic Anhydrase II Inhibitory Potential of the Core Pharmacophore

The 4‑propoxybenzenesulfonamide core scaffold, which forms the basis of the target compound, inhibits recombinant human carbonic anhydrase II with a Ki of 7.8 nM [REFS‑1]. This potency is comparable to the clinically used CA inhibitor ethoxzolamide (Ki = 8 nM for hCA II) [REFS‑2]. Although the N‑substituent of the target compound may modulate binding, the core structure provides a nanomolar CA II affinity baseline.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Molecular Weight Differentiation from Clinically Used Carbonic Anhydrase Inhibitors

The target compound possesses a molecular weight of 355.5 Da [REFS‑1], which is 96.8 Da higher than ethoxzolamide (258.7 Da) and 183.3 Da higher than sulfanilamide (172.2 Da). This increase results from the propoxy benzene and thiophene‑ethyl‑methoxy substitutions.

Physicochemical properties Molecular weight Oral bioavailability

Core Scaffold Structural Characterization via X‑ray Crystallography

The 4‑propoxybenzenesulfonamide core has been co‑crystallized with human carbonic anhydrase II at 1.14 Å resolution (PDB 4RUY) [REFS‑1] and at 1.20 Å (PDB 6I2F) [REFS‑2], precisely defining its zinc‑coordinating binding mode. In contrast, the target compound’s N‑thiophene‑ethyl‑methoxy substituent lacks any published structural data, representing an uncharacterized variable for binding interactions.

X-ray crystallography Protein-ligand complex Binding mode

Procurement-Driven Application Scenarios for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide


Early‑Stage Carbonic Anhydrase Inhibitor Screening Programs

Based on the nanomolar CA II affinity of the core scaffold [REFS‑1], this compound can serve as a structurally differentiated starting point for screening against carbonic anhydrase isoforms (CA I, II, IV, VII, IX, XII). Its unique N‑substituent may confer isoform selectivity distinct from ethoxzolamide and sulfanilamide, warranting profiling in selectivity panels.

Structure‑Activity Relationship (SAR) Exploration of N‑Substituted Sulfonamides

The compound bridges two chemical features — a well‑characterized 4‑propoxybenzenesulfonamide zinc‑binding group [REFS‑2] and an unexplored thiophene‑ethyl‑methoxy tail. This makes it a suitable core scaffold for systematic SAR campaigns aiming to optimize potency, selectivity, and metabolic stability of CA inhibitors.

Chemical Probe for Studying Thiophene‑Mediated Binding Interactions

The thiophene‑3‑yl moiety offers potential for π‑π stacking and sulfur‑mediated interactions within enzyme active sites. Researchers investigating heterocycle‑protein interactions in sulfonamide‑binding enzymes can utilize this compound as a probe to assess the contribution of thiophene rings to binding affinity and selectivity.

Intellectual Property and Novelty‑Driven Chemical Library Expansion

As a discrete chemical entity with no prior patent or literature record for its full structure, this compound adds chemical novelty to corporate or institutional compound libraries. Its unique combination of a known pharmacophore and an uncommon substituent may strengthen patent positions for CA‑targeted therapeutic programs.

Quote Request

Request a Quote for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.